Piscidinol A

Description

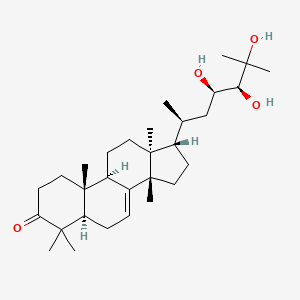

anti-HIV agent; structure in first source

Properties

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31,33-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUKHULKAAOPB-QBLSGNHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318049 | |

| Record name | Piscidinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100198-09-2 | |

| Record name | Piscidinol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100198-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piscidinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Piscidinol A: A Comprehensive Technical Guide on its Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piscidinol A, a complex triterpenoid natural product, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the realm of oncology. This technical guide provides an in-depth overview of the chemical structure and characterization of this compound, compiling essential data for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid with the molecular formula C₃₀H₅₀O₄, corresponding to a molecular weight of 474.7 g/mol . Its systematic IUPAC name is (3S,4R,5R,8R,9S,10R,13R,14R,17R)-3,4-dihydroxy-4,8,10,13,14-pentamethyl-17-[(2R,5S)-5-hydroxy-6-methyl-6-oxoheptan-2-yl]-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate. The structure features a rigid steroidal backbone with a complex, functionalized side chain, presenting multiple stereocenters that are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₄ | [1] |

| Molecular Weight | 474.7 g/mol | [1] |

| IUPAC Name | (3S,4R,5R,8R,9S,10R,13R,14R,17R)-3,4-dihydroxy-4,8,10,13,14-pentamethyl-17-[(2R,5S)-5-hydroxy-6-methyl-6-oxoheptan-2-yl]-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate | [1] |

| CAS Number | 100198-09-2 | [1] |

Spectroscopic Characterization

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to defining the connectivity and stereochemistry of this compound.

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 4.51 | dd | 11.5, 4.5 |

| H-7 | 5.38 | br s | |

| H-24 | 3.58 | dd | 9.0, 3.0 |

| Me-18 | 0.78 | s | |

| Me-19 | 1.01 | s | |

| Me-21 | 0.92 | d | 6.8 |

| Me-26 | 1.25 | s | |

| Me-27 | 1.21 | s | |

| Me-28 | 0.88 | s | |

| Me-29 | 0.95 | s | |

| Me-30 | 1.70 | s |

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 38.7 | 16 | 28.2 |

| 2 | 27.9 | 17 | 56.1 |

| 3 | 78.9 | 18 | 16.1 |

| 4 | 39.0 | 19 | 19.4 |

| 5 | 55.8 | 20 | 36.4 |

| 6 | 18.3 | 21 | 18.7 |

| 7 | 117.5 | 22 | 35.0 |

| 8 | 145.1 | 23 | 28.0 |

| 9 | 50.2 | 24 | 78.4 |

| 10 | 37.1 | 25 | 70.8 |

| 11 | 21.0 | 26 | 26.8 |

| 12 | 28.2 | 27 | 21.6 |

| 13 | 43.9 | 28 | 28.0 |

| 14 | 51.5 | 29 | 16.5 |

| 15 | 31.9 | 30 | 21.2 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | 475.3784 [M+H]⁺ | Corresponds to C₃₀H₅₁O₄⁺ |

| 457.3678 [M+H-H₂O]⁺ | Loss of a hydroxyl group | ||

| 439.3572 [M+H-2H₂O]⁺ | Loss of two hydroxyl groups |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy reveals the presence of key functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: IR and UV-Vis Spectral Data for this compound

| Spectroscopy | Medium | Absorption Maxima | Functional Group/Transition |

| IR | KBr | 3440 cm⁻¹ (br) | O-H stretching |

| 2925 cm⁻¹ | C-H stretching | ||

| 1735 cm⁻¹ | C=O stretching (ester) | ||

| 1640 cm⁻¹ | C=C stretching | ||

| UV-Vis | MeOH | 205 nm | π → π* transition |

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of this compound from the bark of Aphanamixis polystachya.

Caption: General workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered bark of Aphanamixis polystachya (1 kg) is exhaustively extracted with methanol (3 x 5 L) at room temperature for 72 hours.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in 90% aqueous methanol and partitioned with an equal volume of n-hexane to remove nonpolar constituents. The aqueous methanol layer is collected.

-

Column Chromatography: The dried aqueous methanol fraction is subjected to column chromatography on silica gel (60-120 mesh).

-

Elution: The column is eluted with a solvent gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Purification: Fractions showing the presence of this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of methanol and water to afford pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer.

-

IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrophotometer using potassium bromide (KBr) pellets.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is obtained on a UV-Vis spectrophotometer in methanol.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anticancer activity, with studies suggesting its involvement in the induction of apoptosis. While the precise molecular mechanisms are still under investigation, preliminary evidence points towards the modulation of key signaling pathways involved in cell survival and proliferation.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Research into the biological effects of this compound derivatives suggests potential interactions with multiple protein targets crucial for cancer progression, including HER2, ERα, and EGFR.[1] The anticancer activity of this compound is thought to be mediated through the induction of apoptosis, a form of programmed cell death.[1] This process can be initiated through various signaling cascades, with the intrinsic (mitochondrial) pathway being a likely candidate.

Conclusion

This compound stands as a promising natural product with a complex chemical architecture and significant biological potential. This guide has summarized the key data pertaining to its structure and characterization, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic utility in preclinical and clinical settings. The detailed spectroscopic and experimental information provided herein will facilitate these future investigations.

References

A Technical Guide to the Putative Biosynthesis of Piscidinol A in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Piscidinol A, a euphane-type triterpenoid with potential anticancer activities. Due to the limited specific research on the biosynthesis of this compound, this document outlines a putative pathway based on the well-established principles of triterpenoid synthesis in plants. It includes detailed descriptions of the key enzymatic steps, representative quantitative data, comprehensive experimental protocols for pathway elucidation, and a summary of the regulatory mechanisms governing triterpenoid production.

Introduction to this compound

This compound is a tetracyclic triterpenoid belonging to the euphane family, characterized by a specific stereochemistry at the C-20 position of its side chain. It has been isolated from various plant species, including Aphanamixis grandifolia and Phellodendron chinense. The complex structure of this compound, featuring multiple hydroxyl groups, suggests a sophisticated biosynthetic pathway involving a series of specific enzymatic modifications. Understanding this pathway is crucial for its potential biotechnological production and for the development of novel therapeutic agents based on its scaffold.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general triterpenoid pathway, originating from the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells. The pathway can be divided into three main stages: the formation of the linear precursor 2,3-oxidosqualene, the cyclization of this precursor to form the euphane skeleton, and the post-cyclization modifications to yield this compound.

Stage 1: Formation of 2,3-Oxidosqualene

The initial steps of the pathway are shared with the biosynthesis of all isoprenoids.

-

Acetyl-CoA to IPP and DMAPP: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of phosphorylations and a decarboxylation yield the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially added to one molecule of DMAPP to form the 15-carbon molecule, farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the 30-carbon linear hydrocarbon, squalene.

-

Epoxidation of Squalene: Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This is a critical activation step that prepares the molecule for cyclization.[1][2][3]

Stage 2: Cyclization to the Euphane Skeleton

The cyclization of 2,3-oxidosqualene is the key diversifying step in triterpenoid biosynthesis. It is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the euphane skeleton, a specific OSC, likely a euphol synthase , is required.

-

Cyclization Cascade: The euphol synthase would catalyze a proton-initiated cyclization of 2,3-oxidosqualene, leading to a series of carbocation rearrangements that ultimately form the tetracyclic euphane skeleton. This reaction establishes the characteristic stereochemistry of the euphane core.

Stage 3: Post-Cyclization Modifications

Following the formation of the euphol skeleton, a series of oxidative modifications are necessary to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , which are known for their ability to introduce hydroxyl groups at specific positions on the triterpenoid backbone with high regio- and stereospecificity.[4][5]

-

Hydroxylations: Multiple hydroxylation steps at various carbon atoms on the euphol backbone and its side chain are required to generate the final structure of this compound. The precise sequence and the specific CYP enzymes involved are yet to be determined.

The proposed biosynthetic pathway is illustrated in the following diagram:

Quantitative Data Summary

Specific quantitative data for the biosynthesis of this compound is not available. However, the following table summarizes representative quantitative parameters from studies on other plant triterpenoids, which can serve as a benchmark for future research on this compound.

| Parameter | Typical Value Range | Plant/System Example | Reference |

| Triterpenoid Content | 0.1 - 5.0 mg/g dry weight | Maytenus ilicifolia, Bauhinia holophylla | [6] |

| Squalene Epoxidase (SQE) Activity | 5 - 50 pmol/min/mg protein | Nicotiana benthamiana (transient expression) | [1] |

| Oxidosqualene Cyclase (OSC) Activity | 1 - 20 nmol/h/mg protein | Yeast (heterologous expression) | [7] |

| Cytochrome P450 (CYP) Activity | 0.1 - 10 pmol/min/mg protein | Yeast (heterologous expression) | [4] |

| Transcript Levels (relative) | 1.5 - 10 fold increase upon induction | Withania somnifera (MeJA treatment) | [7] |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound will require a combination of analytical chemistry, molecular biology, and biochemistry. The following are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of this compound from Plant Material

Objective: To extract and quantify the amount of this compound in a given plant tissue.

Materials:

-

Plant tissue (e.g., leaves, bark)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound standard

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC or UPLC system with a C18 column and a PDA or MS detector

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a grinder.

-

Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of methanol and vortex thoroughly.

-

Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from, for example, 50% B to 100% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Detection: Mass spectrometry in a suitable ionization mode (e.g., ESI+) with Selected Reaction Monitoring (SRM) for the specific mass transition of this compound.

-

-

Quantification: Prepare a standard curve using a serial dilution of the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: Functional Characterization of a Candidate Oxidosqualene Cyclase (OSC)

Objective: To determine if a candidate gene encodes a functional euphol synthase.

Materials:

-

Yeast strain deficient in lanosterol synthase (e.g., Saccharomyces cerevisiae ERG7 knockout).

-

Yeast expression vector (e.g., pYES-DEST52).

-

Candidate OSC cDNA cloned into the expression vector.

-

Yeast transformation reagents.

-

Yeast growth media (SD-Ura, SG-Ura).

-

Glass beads.

-

Hexane.

-

GC-MS system.

Procedure:

-

Yeast Transformation: Transform the yeast expression plasmid containing the candidate OSC gene into the ERG7 knockout yeast strain using a standard lithium acetate method.

-

Expression: Grow a starter culture in selective dextrose medium (SD-Ura). Inoculate a larger culture in selective galactose medium (SG-Ura) to induce gene expression. Incubate for 48-72 hours.

-

Cell Lysis: Harvest the yeast cells by centrifugation. Resuspend the pellet in water and lyse the cells by vortexing with glass beads.

-

Extraction: Extract the lysate with an equal volume of hexane. Vortex vigorously and centrifuge to separate the phases.

-

GC-MS Analysis: Collect the hexane layer and analyze it by GC-MS.

-

Product Identification: Compare the mass spectrum of the resulting peak with that of an authentic euphol standard or with published mass spectra to confirm the identity of the product.

Regulatory Network of Triterpenoid Biosynthesis

The biosynthesis of triterpenoids in plants is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses.[8][9] Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules that can induce the expression of triterpenoid biosynthetic genes.

This regulation is mediated by various families of transcription factors (TFs), including bHLH, MYB, and WRKY proteins. These TFs bind to specific cis-regulatory elements in the promoters of the biosynthetic genes, thereby activating their transcription. Often, these TFs work in concert to form regulatory complexes that fine-tune the metabolic flux towards the production of specific triterpenoids.

Experimental Workflow for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound follows a logical workflow that integrates transcriptomics, functional genomics, and analytical chemistry.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound remains to be fully elucidated, the foundational knowledge of triterpenoid biosynthesis in plants provides a robust framework for its investigation. The putative pathway presented in this guide serves as a roadmap for researchers aiming to unravel the specific enzymes and regulatory mechanisms involved in the production of this promising bioactive compound. Future work should focus on the identification and functional characterization of the specific oxidosqualene cyclase and cytochrome P450 monooxygenases from this compound-producing plants. Success in this endeavor will not only advance our understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound and its derivatives for therapeutic applications.

References

- 1. Co-expression of squalene epoxidases with triterpene cyclases boosts production of triterpenoids in plants and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 9. benthamdirect.com [benthamdirect.com]

Unraveling the Anticancer Potential of Piscidinol A: A Technical Deep Dive into Its Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the burgeoning field of Piscidinol A research. While this compound, a natural compound isolated from Aphanamixis polystachya, has demonstrated modest anticancer properties, recent focus has shifted to its synthetic derivatives, which exhibit significantly enhanced potency. This whitepaper synthesizes current computational and experimental data to illuminate the core mechanisms by which these compounds exert their anticancer effects, with a particular focus on the induction of cell cycle arrest and apoptosis in prostate cancer cells.

This compound itself has laid the groundwork for the development of more potent anticancer agents.[1] Through chemical modifications, researchers have successfully synthesized derivatives with improved efficacy.[1] Computational studies have been instrumental in predicting the interactions of these derivatives with a multitude of cancer-related proteins, including HER2, ERα, EGFR, and Bcl-xL, suggesting a multi-targeted approach to cancer therapy.[2] These in silico analyses have consistently pointed towards a high probability of apoptosis induction, a prediction that has been substantiated by subsequent in vitro research.[2]

A key focus of this guide is the experimentally validated activity of specific this compound derivatives, namely compounds 6e and 6i, in DU145 prostate cancer cells. These derivatives have been shown to significantly reduce cell viability, trigger an arrest in the S-phase of the cell cycle, and induce late-stage apoptosis.[1] This whitepaper delves into the potential signaling pathways that govern these cellular responses, providing a framework for future mechanistic studies.

Quantitative Analysis of this compound Derivatives' Efficacy

The following tables summarize the key quantitative data from in vitro studies on this compound derivatives, providing a clear comparison of their cytotoxic and cell cycle effects.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | Various | - | Modest Activity |

| Derivative 6e | DU145 | Prostate | 5.38[1] |

| Derivative 6i | DU145 | Prostate | 5.02[1] |

Table 2: Effect of this compound Derivatives on Cell Cycle Distribution in DU145 Cells

| Compound | Concentration (µM) | % of Cells in S Phase |

| Control | - | 7.1[3] |

| Derivative 6e | 2.69 | 11.8[3] |

| 5.38 | 12.4[3] | |

| Derivative 6i | 2.5 | 9.6[3] |

| 5.0 | 8.8[3] |

Table 3: Induction of Apoptosis by this compound Derivatives in DU145 Cells

| Compound | Concentration (µM) | Observation |

| Derivative 6e | 2.69 and 5.38 | Increased percentage of late apoptotic cells[1] |

| Derivative 6i | 2.5 and 5.0 | Increased percentage of late apoptotic cells[1] |

Proposed Signaling Pathways

Based on the observed S-phase arrest and apoptosis in DU145 cells, and drawing from established knowledge of prostate cancer cell biology, we propose the following signaling pathways as the primary mechanisms of action for this compound derivatives.

The observed S-phase arrest suggests that this compound derivatives may interfere with the key regulators of this cell cycle phase.[1][3] This likely involves the downregulation or inhibition of Cyclin A, Cyclin E, and their associated cyclin-dependent kinase, CDK2. The Cyclin E/CDK2 and Cyclin A/CDK2 complexes are crucial for the initiation and progression of DNA synthesis. Their inhibition would halt the cell cycle in the S-phase, preventing cellular proliferation.

The induction of late-stage apoptosis by this compound derivatives points towards the activation of the intrinsic, or mitochondrial, pathway of programmed cell death.[1] A critical step in this pathway is the regulation of the mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins. It is hypothesized that this compound derivatives increase the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[4] This shift leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, ultimately leading to the dismantling of the cell.[5][6]

Detailed Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for the key experiments cited in the literature on this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: DU145 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Serial dilutions of the this compound derivatives are prepared in the cell culture medium. The existing medium is replaced with the medium containing the compounds, and the plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: DU145 cells are seeded in 6-well plates and treated with various concentrations of this compound derivatives for a specified time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% cold ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases.

-

Data Analysis: The flow cytometry data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: DU145 cells are treated with this compound derivatives as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compounds.

Conclusion and Future Directions

The research on this compound and its derivatives is at an exciting juncture. While computational models have provided a roadmap of potential protein targets and mechanisms, the in vitro studies on specific derivatives have started to provide concrete evidence of their anticancer efficacy. The induction of S-phase arrest and apoptosis in prostate cancer cells are significant findings that warrant further investigation.

Future research should focus on elucidating the precise molecular interactions and signaling cascades initiated by these compounds. Validating the proposed pathways through techniques such as Western blotting for key proteins (e.g., Cyclins, CDKs, Bcl-2 family members, and caspases) will be crucial. Furthermore, expanding the investigation to other cancer cell lines and eventually to in vivo models will be essential to fully assess the therapeutic potential of this compound derivatives. The detailed protocols and summarized data in this whitepaper are intended to serve as a valuable resource for the scientific community to accelerate these research efforts.

References

The Spectrum of Biological Activity of Piscidinol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Piscidinol A and its derivatives. While this compound itself demonstrates modest biological effects, its synthetic analogues have emerged as compounds of significant interest, particularly in the field of oncology. This document summarizes the available quantitative data, details the experimental methodologies used for its evaluation, and visualizes key cellular pathways potentially modulated by these compounds.

Anticancer Activity

The most extensively studied biological activity of this compound derivatives is their anticancer potential. Research has demonstrated significant cytotoxic effects against a range of human cancer cell lines, with particular efficacy noted against prostate, ovarian, and breast cancers.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound and its derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The available data is summarized in the tables below.

Table 1: IC50 Values of this compound Derivatives Against Various Cancer Cell Lines (µM)

| Compound/Derivative | DU145 (Prostate) | SKOV3 (Ovarian) | MDA-MB-231 (Breast) | Reference |

| This compound (Parent) | >100 | >100 | >100 | [1] |

| Derivative 3 | - | 9.09 | 8.76 | [1] |

| Derivative 6 | 9.38 | 9.57 | >100 | [2] |

| Derivative 6e | 5.38 | - | - | [1] |

| Derivative 6i | 5.02 | - | - | [1] |

| Derivative 7 | 9.86 | >100 | >100 | [2] |

| Derivative 10 | 11.20 | >100 | >100 | [2] |

| Derivative 15 | 5.02 | >100 | >100 | [2] |

| Doxorubicin (Control) | 5.98 | - | - | [1] |

(-) Indicates data not available in the cited literature.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The primary mechanism underlying the anticancer activity of this compound derivatives is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[1] Studies on the most potent derivatives, 6e and 6i , revealed that they induce late-stage apoptosis in DU145 prostate cancer cells.[1] Furthermore, these compounds were found to arrest the cell cycle in the S phase, the DNA synthesis phase, thereby preventing cancer cell proliferation.[1]

Other Potential Biological Activities

Compounds that share structural similarities with this compound, particularly the presence of aromatic aldehyde moieties, have been reported to possess a broader range of biological effects.[1][3] These include:

-

Anti-inflammatory Activity: The potential to reduce inflammation.

-

Antimicrobial Activity: The ability to inhibit the growth of microorganisms.

-

Antioxidant Activity: The capacity to neutralize harmful free radicals.

It is important to note that while these activities are suggested by the chemical structure of this compound derivatives, specific quantitative data (e.g., IC50 for anti-inflammatory effects or Minimum Inhibitory Concentration [MIC] for antimicrobial activity) are not yet available in the peer-reviewed literature. Further research is required to explore and quantify this potential.

Key Signaling Pathways in Cancer

The anticancer effects of natural products are often attributed to their ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and death. While direct experimental evidence linking this compound to specific pathways is still emerging, its pro-apoptotic activity suggests potential interactions with the following key networks.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer activity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Objective: To determine the IC50 value of this compound derivatives on cancer cell lines.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically after solubilization.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubated overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives. Control wells containing untreated cells and a vehicle control are also prepared.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, a sterile-filtered MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 590 nm. A reference wavelength (e.g., 630 nm) may be used to reduce background noise.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound derivatives.

-

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei.

-

Methodology:

-

Cell Treatment: Cells are cultured and treated with this compound derivatives at their predetermined IC50 concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting: Both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using trypsin, and the trypsin is neutralized with serum-containing media. The cells are then pooled and centrifuged.

-

Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS) to remove any residual media.

-

Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of PI staining solution are added.

-

Incubation: The mixture is gently vortexed and incubated for 15-20 minutes at room temperature in the dark.

-

Dilution & Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed promptly (within 1 hour) by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

-

Conclusion and Future Directions

This compound derivatives represent a promising class of natural product-inspired compounds with potent and selective anticancer activity. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest in cancer cells. While the specific molecular targets and signaling pathways are still under investigation, the pro-apoptotic nature of these compounds suggests they may interfere with key cell survival pathways such as PI3K/Akt, MAPK, and NF-κB.

Future research should focus on:

-

Elucidating the precise molecular targets of the most active this compound derivatives.

-

Confirming the modulation of key signaling pathways through techniques like Western blotting to analyze protein phosphorylation states.

-

Expanding the evaluation to include in vivo animal models to assess the therapeutic potential and safety of these compounds.

-

Investigating the antimicrobial and anti-inflammatory potential by conducting specific assays to obtain quantitative data (MIC and IC50 values).

This comprehensive approach will be crucial for advancing this compound derivatives from promising preclinical candidates to potential therapeutic agents.

References

An In-Depth Technical Guide to the Initial In Vitro Cytotoxic Screening of Piscidinol A

This technical guide provides a comprehensive overview of the initial in vitro cytotoxic screening of Piscidinol A and its derivatives, tailored for researchers, scientists, and drug development professionals. The document outlines the cytotoxic potential of these compounds against various cancer cell lines, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and workflows.

Introduction

This compound, a natural compound isolated from Aphanamixis polystachya, has demonstrated modest anticancer activity, prompting further investigation into its derivatives as potential therapeutic agents.[1] Recent medicinal chemistry efforts have focused on synthesizing this compound derivatives to enhance their biological activities, including their efficacy as anticancer compounds.[2][3] These compounds are being explored for their potential to induce cell death in cancer cells through mechanisms such as apoptosis, mitochondrial permeabilization, and enzyme inhibition.[2][3] This guide focuses on the in vitro data that forms the basis of this exploration.

Quantitative Data Presentation: Cytotoxicity

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, with quantitative data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). The data reveals that several derivatives exhibit significant cytotoxic activity against ovarian, breast, and prostate cancer cell lines, while showing considerably lower toxicity towards normal kidney cells, suggesting a degree of tumor selectivity.[2][3]

| Compound | SKOV3 (Ovarian Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | HEK (Normal Kidney Cells) IC50 (µM) |

| Derivative 6 | 9.57[2][3] | >100[2][3] | 9.38[2][3] | >100[2][3] |

| Derivative 7 | 10.29[2] | 9.90[2] | 9.86[2][3] | >100[2][3] |

| Derivative 10 | - | - | 11.20[2][3] | - |

| Derivative 15 | 8.96[2] | - | 5.02[2][3] | - |

| Compound 6e | - | - | 5.38[1] | - |

| Compound 6i | - | - | 5.02[1] | - |

Note: The table summarizes data for various derivatives of this compound as reported in the cited literature.[1][2][3] The parent compound, this compound, showed modest activity, but specific IC50 values were not detailed in the provided sources.[1]

Experimental Protocols

The primary method for assessing the in vitro cytotoxicity of this compound and its derivatives is the MTT assay.[2][3]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Cancer cells (e.g., SKOV3, MDA-MB-231, DU145) and normal cells (e.g., HEK) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and biological mechanisms involved.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of a compound like this compound in vitro.

Proposed Apoptotic Signaling Pathway

Studies suggest that this compound derivatives induce apoptosis, a form of programmed cell death.[1] The intrinsic, or mitochondrial, pathway is a common mechanism for chemotherapy-induced apoptosis.[4][5] The diagram below outlines the key steps in this pathway potentially triggered by this compound.

Conclusion

The initial in vitro screening of this compound derivatives demonstrates their potential as cytotoxic agents against several cancer cell lines.[1][2][3] Compounds such as derivatives 6, 7, and 15, along with compounds 6e and 6i, have shown promising IC50 values in the low micromolar range against prostate, ovarian, and breast cancer cells, with notable selectivity over normal cells.[1][2][3] The primary mechanism of action appears to involve the induction of apoptosis.[1] These findings establish a strong foundation for further preclinical development, including in vivo studies and more detailed mechanistic investigations, to validate the therapeutic potential of these compounds in oncology.[2][3]

References

The Synthesis and Characterization of Novel Piscidinol A Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthetic strategies, characterization, and anticancer potential of novel Piscidinol A derivatives, providing researchers and drug development professionals with a comprehensive overview of this promising class of natural product-derived compounds.

This compound, a triterpenoid isolated from Aphanamixis polystachya, has emerged as a valuable scaffold in the quest for novel anticancer agents.[1][2][3][4] While exhibiting modest intrinsic anticancer activity, its structural complexity and multiple reactive sites offer a fertile ground for synthetic modifications to enhance its therapeutic potential.[1][2][3][4][5] This technical guide details the synthesis of novel this compound derivatives, their characterization, and their evaluation as potential anticancer agents, with a focus on their effects on prostate cancer cells.

Synthetic Strategies: Modifying the Core Structure

The synthesis of this compound derivatives has primarily focused on modifications at the C-2, C-3, C-23, and C-24 positions of the core structure.[4][5] Key synthetic methodologies include Claisen-Schmidt condensation, reduction, and esterification to generate a library of analogues with diverse functionalities.[3][4][6]

A significant approach involves the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.[4][7] This reaction, typically carried out in the presence of a base like potassium hydroxide in ethanol, allows for the introduction of a wide range of substituents at the C-2 position, leading to the synthesis of derivatives with potentially enhanced biological activity.[4]

General Experimental Protocol: Claisen-Schmidt Condensation

A representative protocol for the synthesis of C-2 substituted this compound derivatives (6a-m) is as follows:

-

A solution of this compound (1 equivalent) in ethanol is prepared.

-

An appropriate aromatic aldehyde (1.2 equivalents) and potassium hydroxide (2 equivalents) are added to the solution.

-

The reaction mixture is stirred at 50-60 °C for 3-4 hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

The structures of all synthesized derivatives are confirmed by spectroscopic methods, including NMR and mass spectrometry.[3][4]

Characterization and Biological Evaluation

The anticancer potential of the synthesized this compound derivatives has been evaluated against a panel of human cancer cell lines, including DU145 (prostate), SKOV3 (ovarian), and MDA-MB-231 (breast).[3][4] The in vitro cytotoxic effects are typically assessed using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the this compound derivatives for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The formazan crystals formed are dissolved in 150 µL of DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Potent Anticancer Activity of Novel Derivatives

Several synthesized this compound derivatives have demonstrated significant antiproliferative activity. Notably, compounds 6e and 6i have shown excellent activity against the DU145 prostate cancer cell line, with IC50 values of 5.38 µM and 5.02 µM, respectively.[1][2][3] These values are comparable to or even better than the standard chemotherapeutic drug doxorubicin (IC50 of 5.98 µM) in the same cell line.[3]

Quantitative Data Summary

| Compound | Target Cell Line | IC50 (µM) | Reference |

| This compound (1) | DU145 | Modest Activity | [1][2] |

| 6e | DU145 | 5.38 | [1][3] |

| 6i | DU145 | 5.02 | [1][3] |

| Doxorubicin | DU145 | 5.98 | [3] |

| Compound 3 | SKOV3 | 9.09 | [5] |

| Compound 3 | MDA-MB-231 | 8.76 | [5] |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further mechanistic studies have revealed that the potent this compound derivatives, 6e and 6i , induce their anticancer effects by arresting the cell cycle at the S phase and inducing late apoptosis in DU145 cells.[1][3] This suggests that these compounds interfere with DNA replication and trigger programmed cell death in prostate cancer cells.

Logical Workflow for Derivative Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathways Implicated in Anticancer Activity

Computational studies, including molecular docking and density functional theory (DFT), have been employed to elucidate the potential molecular targets of this compound derivatives.[6][7][8] These in silico analyses suggest that these compounds may interact with key proteins involved in cancer cell proliferation and survival, such as human epidermal growth factor receptor 2 (HER2), estrogen receptor alpha (ERα), and epidermal growth factor receptor (EGFR).[6][7] These receptors are integral components of major signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.[9][10]

The downregulation of proteins such as Vimentin, Oct-4, and BMI-1 in DU145 cells treated with this compound derivatives further points to an impact on pathways related to cancer cell stemness and epithelial-mesenchymal transition.[3]

Postulated Signaling Pathway of this compound Derivatives

Caption: A postulated signaling pathway for the anticancer action of this compound derivatives.

Conclusion and Future Directions

Novel this compound derivatives, particularly compounds 6e and 6i , represent a promising new class of anticancer agents with potent activity against prostate cancer cells. Their mechanism of action, involving S phase cell cycle arrest and induction of apoptosis, coupled with their potential to modulate key cancer-related signaling pathways, makes them attractive candidates for further preclinical and clinical development. Future research should focus on lead optimization to further enhance potency and selectivity, as well as in vivo studies to validate their therapeutic efficacy and safety profiles. The exploration of this natural product scaffold holds significant promise for the discovery of next-generation cancer therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Evaluating the Anticancer Properties of Novel this compound Derivatives: Insights from DFT, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluating the Anticancer Properties of Novel this compound Derivatives: Insights from DFT, Molecular Docking, and Molecular Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 10. mdpi.com [mdpi.com]

Structure-Activity Relationship (SAR) of Piscidinol A Analogues: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Synthetic Piscidinol A Derivatives as Potential Anticancer Agents

This compound, a naturally occurring triterpenoid, has emerged as a promising scaffold for the development of novel anticancer agents. Its modest inherent bioactivity has spurred research into the synthesis of various analogues with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound analogues, focusing on their antiproliferative effects. Detailed experimental protocols, quantitative activity data, and mechanistic insights are presented to aid researchers in the ongoing development of this class of compounds.

Structure-Activity Relationship Insights

SAR studies on this compound have primarily focused on modifications at the C-2, C-3, C-23, and C-24 positions of its core structure. These modifications have led to the identification of several analogues with significantly improved anticancer activity compared to the parent compound.

A key series of modifications involves the Claisen-Schmidt condensation of this compound with various aromatic aldehydes at the C-2 position, yielding derivatives 6a-6m . Within this series, compounds 6e and 6i have demonstrated particularly potent antiproliferative activity against the DU145 human prostate cancer cell line.[1][2] This suggests that the nature of the aromatic substituent at the C-2 position plays a crucial role in determining the cytotoxic potency.

Further modifications at the C-3 position have also been explored. For instance, the reduction of the C-3 carbonyl to a hydroxyl group has been shown to influence the activity profile of the analogues.[3] Additionally, esterification at the C-23, C-24, and C-25 positions has been investigated to understand its impact on anticancer efficacy.[4]

Quantitative Analysis of Antiproliferative Activity

The antiproliferative activity of this compound and its analogues has been primarily evaluated using the MTT assay against a panel of human cancer cell lines, including ovarian cancer (SKOV3), breast cancer (MDA-MB-231), and prostate cancer (DU145). The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound | SKOV3 (IC50, µM) | MDA-MB-231 (IC50, µM) | DU145 (IC50, µM) |

| This compound (1) | >100 | >100 | >100 |

| 2 | >100 | 12.34 | 15.67 |

| 3 | 9.09 | 8.76 | >100 |

| 4 | 10.29 | 11.45 | >100 |

| 5 | 13.45 | 12.87 | 14.89 |

| 6a | 9.57 | 8.98 | 9.38 |

| 6b | 8.96 | 9.23 | 10.12 |

| 6c | 10.11 | 7.89 | 9.87 |

| 6d | 9.87 | 6.27 | 8.99 |

| 6e | 10.02 | 7.54 | 5.38 |

| 6f | 9.45 | 8.32 | 9.12 |

| 6g | 10.49 | 9.56 | 10.45 |

| 6h | 9.98 | 8.78 | 9.56 |

| 6i | 10.23 | 7.99 | 5.02 |

| 6j | 9.12 | 6.98 | 8.76 |

| 6k | 9.76 | 8.12 | 9.01 |

| 6l | 10.09 | 9.01 | 10.01 |

| 6m | 9.54 | 8.54 | 9.43 |

| Doxorubicin | 2.45 | 3.12 | 5.98 |

Data sourced from Gaja et al., 2022 and a related computational study.

The data clearly indicates that while this compound itself shows weak activity, several of its analogues exhibit potent antiproliferative effects, particularly against the DU145 prostate cancer cell line. Notably, compounds 6e and 6i display IC50 values comparable to the standard chemotherapeutic drug, doxorubicin.[2]

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

The most active this compound analogues, 6e and 6i , have been shown to exert their anticancer effects by inducing cell cycle arrest and apoptosis in DU145 prostate cancer cells.[2]

Cell Cycle Arrest at S Phase

Flow cytometry analysis has revealed that treatment with compounds 6e and 6i leads to an accumulation of cells in the S phase of the cell cycle.[2] This suggests that these analogues interfere with DNA replication, a hallmark of many cytotoxic agents. The logical workflow for investigating this mechanism is outlined below.

Induction of Apoptosis

Further investigation into the mechanism of cell death has confirmed that compounds 6e and 6i induce apoptosis.[2] While the precise signaling cascade is still under investigation, it is hypothesized to involve the activation of caspases, the key executioners of apoptosis. The general pathway for apoptosis induction is depicted below.

Experimental Protocols

To facilitate further research and validation of these findings, detailed protocols for the key experimental assays are provided below.

Synthesis of this compound Analogues (6a-6m)

The synthesis of this compound analogues 6a-6m is achieved through a Claisen-Schmidt condensation reaction.[2]

Materials:

-

This compound

-

Substituted aromatic aldehydes

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol.

-

Add the respective aromatic aldehyde to the solution.

-

Add a solution of KOH in ethanol dropwise while stirring.

-

Heat the reaction mixture at 50-60°C and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the crude product by column chromatography to obtain the desired analogue.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., DU145)

-

Complete cell culture medium

-

This compound analogues

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound analogues and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Materials:

-

DU145 cells

-

This compound analogues

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat DU145 cells with the desired concentrations of this compound analogues for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V-FITC Staining

This method uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

DU145 cells

-

This compound analogues

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat DU145 cells with the desired concentrations of this compound analogues for the desired time period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion and Future Directions

The SAR studies of this compound analogues have successfully identified compounds with potent antiproliferative activity against prostate cancer cells. The mechanism of action for the most promising analogues involves the induction of S-phase cell cycle arrest and apoptosis. The detailed protocols provided in this guide are intended to support further research into this promising class of natural product derivatives.

Future studies should focus on:

-

Elucidating the specific molecular targets of the active analogues.

-

Investigating the detailed signaling pathways involved in apoptosis induction.

-

Expanding the evaluation of these compounds against a broader range of cancer cell lines.

-

Conducting in vivo studies to assess the therapeutic potential of the most promising candidates.

By building upon the knowledge outlined in this guide, the scientific community can continue to advance the development of this compound-based therapies for the treatment of cancer.

References

Piscidinol A: A Preliminary Profile of its Pharmacological and Toxicological Properties

A Technical Guide for Drug Discovery and Development Professionals

Disclaimer: This document summarizes the currently available preliminary data on the pharmacology and toxicity of Piscidinol A. The information is primarily derived from in vitro and computational studies, with a significant focus on its derivatives. Further comprehensive in vivo studies are required to establish a complete pharmacological and toxicological profile.

Executive Summary

This compound, a naturally occurring triterpenoid, has demonstrated notable potential as a bioactive compound, particularly in the realms of oncology and inflammation. Preliminary in vitro studies have highlighted its cytotoxic effects against various cancer cell lines and its ability to inhibit inflammatory markers. However, the current body of knowledge is largely based on computational models and studies of its synthetic derivatives, with limited data available on the parent compound's in vivo efficacy, toxicity, and pharmacokinetic profile. This guide provides a structured overview of the existing data, detailed experimental methodologies for key assays, and a visual representation of associated cellular pathways to support further research and development.

Pharmacology

The primary pharmacological activities identified for this compound are its anticancer and anti-inflammatory effects.

Anticancer Activity

This compound has shown cytotoxic activity against multiple cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| 4T1 | Breast Cancer | 8.0 ± 0.03[1] |

| HEp2 | Laryngeal Cancer | 8.4 ± 0.01[1] |

Studies on derivatives of this compound suggest that its mechanism of action may involve the induction of apoptosis and cell cycle arrest at the S phase.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in mouse peritoneal macrophages, with inhibitory ratios ranging from 39.8±7.7% to 68.2±4.5%[1]. This suggests a potential role in modulating inflammatory responses.

Toxicity Profile

The available toxicity data for this compound is limited. One study on its derivatives indicated a degree of selectivity for cancer cells, with cytotoxic values against normal human kidney (HEK) cells being above 100 µM. No in vivo toxicity data, such as LD50 values, for this compound are currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to assess the pharmacological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable and oxidized product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound and incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of the supernatant and Griess reagent is mixed and incubated at room temperature for 10-15 minutes.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

-

Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound based on its observed anti-inflammatory and anticancer activities.

References

Methodological & Application

Protocol for the Semi-Synthesis and Biological Evaluation of Piscidinol A Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of Piscidinol A derivatives via Claisen-Schmidt condensation and their subsequent evaluation as potential anticancer agents. The methodologies outlined below are based on established procedures and offer a framework for the development and screening of novel therapeutic compounds derived from the natural product this compound.

Semi-synthesis of this compound Derivatives (6a-m)

This protocol details the synthesis of this compound derivatives through a Claisen-Schmidt condensation reaction, modifying the C-2 position of the this compound scaffold.[1]

Materials and Reagents:

-

This compound (1)

-

Substituted aromatic aldehydes

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add the respective substituted aromatic aldehyde (1.2 equivalents) followed by a catalytic amount of potassium hydroxide (KOH).

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

-

Extraction: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure this compound derivatives.

In Vitro Antiproliferative Activity Assessment

The cytotoxicity of the synthesized this compound derivatives is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials and Reagents:

-

Human cancer cell lines (e.g., DU145, SKOV3, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Experimental Protocol:

-

Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^4 to 1 x 10^5 cells per well and incubate overnight at 37 °C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis by the this compound derivatives is quantified using an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry.

Materials and Reagents:

-

Human cancer cell lines

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Experimental Protocol:

-

Cell Treatment: Seed and treat the cells with the this compound derivatives at their respective IC50 concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Data Presentation

The antiproliferative activities of selected this compound derivatives are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| This compound (1) | DU145 (Prostate) | >10 |

| 6e | DU145 (Prostate) | 5.38[1] |

| 6i | DU145 (Prostate) | 5.02[1] |

| This compound (1) | SKOV3 (Ovarian) | >10 |

| 6e | SKOV3 (Ovarian) | 9.09 |

| 6i | SKOV3 (Ovarian) | 8.96 |

| This compound (1) | MDA-MB-231 (Breast) | >10 |

| 6e | MDA-MB-231 (Breast) | 8.76 |

| 6i | MDA-MB-231 (Breast) | 6.27 |

Mandatory Visualizations

Experimental Workflow

References

Application of Claisen-Schmidt Condensation for Piscidinol A Modification: A Detailed Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the modification of Piscidinol A, a naturally occurring triterpenoid, using the Claisen-Schmidt condensation reaction. This chemical modification has been shown to be a valuable strategy for the development of novel this compound analogs with enhanced anticancer properties. The protocols and data presented herein are compiled and adapted from peer-reviewed scientific literature to guide researchers in synthesizing and evaluating these promising compounds.

Introduction